Sodium diethyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

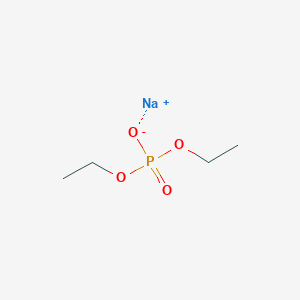

Sodium diethyl phosphate is an organophosphorus compound with the chemical formula C4H10NaO4P. It is a sodium salt of diethyl phosphate, characterized by its white to off-white solid appearance. This compound is slightly soluble in water and methanol and is primarily used in various chemical reactions and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium diethyl phosphate can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with sodium hydroxide. The general reaction is as follows: [ \text{H}_3\text{PO}_4 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{POH} + 2 \text{H}_2\text{O} ] [ (\text{C}_2\text{H}_5\text{O})_2\text{POH} + \text{NaOH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{PONa} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting diethyl phosphite with sodium hydroxide under controlled conditions. The reaction is typically carried out in a solvent such as toluene to facilitate the separation of the product .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis to form diethyl phosphate and sodium hydroxide.

Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Substitution: Various nucleophiles such as amines or alcohols under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or molecular iodine.

Major Products:

Hydrolysis: Diethyl phosphate and sodium hydroxide.

Substitution: Phosphoramidates or phosphonates depending on the nucleophile.

Oxidation: Phosphoric acid derivatives

Aplicaciones Científicas De Investigación

Sodium diethyl phosphate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in phosphorylation reactions.

Biology: Employed in studies involving enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential in drug development, especially as a precursor for bioactive phosphates.

Industry: Utilized in the production of flame retardants, plasticizers, and as a stabilizer in polymer chemistry

Mecanismo De Acción

The mechanism of action of sodium diethyl phosphate involves its ability to act as a phosphorylating agent. It targets hydroxyl and amino groups in molecules, facilitating the formation of phosphate esters. This activity is crucial in biochemical pathways where phosphorylation is a key regulatory mechanism .

Comparación Con Compuestos Similares

- Diethyl phosphite

- Triethyl phosphate

- Sodium dihydrogen phosphate

Comparison:

- Diethyl phosphite: Similar in structure but differs in its reactivity, particularly in its ability to undergo hydrophosphonylation reactions.

- Triethyl phosphate: Contains an additional ethoxy group, making it more hydrophobic and less reactive in certain substitution reactions.

- Sodium dihydrogen phosphate: More acidic and primarily used in buffer solutions, unlike sodium diethyl phosphate which is more versatile in organic synthesis .

This compound stands out due to its balanced reactivity and solubility, making it a valuable compound in both research and industrial applications.

Actividad Biológica

Sodium diethyl phosphate (NaDEP) is an organophosphorus compound with significant biological activity, primarily due to its role as a phosphorylating agent. This article explores its biological mechanisms, applications in research and medicine, and relevant case studies.

This compound is the sodium salt of diethyl phosphate, with the chemical formula C₄H₁₀NaO₄P. It is produced through the reaction of diethyl phosphite with sodium hydroxide, typically in a solvent like toluene. The compound exhibits various reactions:

- Hydrolysis : Converts to diethyl phosphate and sodium hydroxide.

- Substitution : Can undergo reactions where ethoxy groups are replaced by nucleophiles.

- Oxidation : Can be oxidized to form phosphoric acid derivatives.

The biological activity of NaDEP is largely attributed to its ability to phosphorylate hydroxyl and amino groups in biomolecules, forming phosphate esters. This phosphorylation is critical in numerous biochemical pathways, including those involving enzyme regulation and signal transduction.

Interaction with Nucleic Acids

Research indicates that sodium cations, such as those from NaDEP, preferentially bind to specific regions along the phosphate backbone of nucleic acids. This binding can influence the structural conformation of DNA and RNA, potentially affecting their biological functions .

Biological Applications

This compound has diverse applications across several fields:

- Chemistry : Used as a reagent for phosphorylation reactions in organic synthesis.

- Biology : Investigated for its role in enzyme inhibition and metabolic pathways.

- Medicine : Explored as a precursor for bioactive phosphates in drug development.

- Industry : Employed in producing flame retardants and plasticizers .

1. Enzyme Inhibition Studies

A notable study examined the inhibitory effects of NaDEP on various enzymes. It was found that NaDEP could inhibit specific phosphatases, which are crucial for dephosphorylation processes in cellular signaling pathways. The inhibition was characterized by kinetic studies that demonstrated competitive inhibition patterns .

2. Interaction with Phosphotriesterase

Research investigating the interaction between NaDEP and phosphotriesterase (PTE) revealed that NaDEP acts as a substrate for PTE, facilitating hydrolysis reactions. X-ray diffraction studies showed that NaDEP binds at the active site of PTE, influencing its catalytic efficiency .

Table 1: Summary of Biological Activities of this compound

Propiedades

Número CAS |

2870-30-6 |

|---|---|

Fórmula molecular |

C4H11NaO4P |

Peso molecular |

177.09 g/mol |

Nombre IUPAC |

sodium;diethyl phosphate |

InChI |

InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6); |

Clave InChI |

HXWUTZZCDWPVAR-UHFFFAOYSA-N |

SMILES |

CCOP(=O)([O-])OCC.[Na+] |

SMILES isomérico |

CCOP(=O)([O-])OCC.[Na+] |

SMILES canónico |

CCOP(=O)(O)OCC.[Na] |

Key on ui other cas no. |

2870-30-6 |

Números CAS relacionados |

598-02-7 (Parent) |

Sinónimos |

Phosphoric Acid Diethyl Ester Sodium Salt; Ethyl Sodium Phosphate; Diethyl Sodium Phosphate; Sodium Diethyl Phosphate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.